molecular formula C22H19N3O B235152 N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide

Número de catálogo B235152
Peso molecular: 341.4 g/mol
Clave InChI: VWRQUCJWXCWJGK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide, also known as BMN-673, is a PARP (poly ADP-ribose polymerase) inhibitor that has been studied for its potential in cancer treatment. PARP inhibitors have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA1 and BRCA2 mutations.

Mecanismo De Acción

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide is a potent PARP inhibitor that selectively targets PARP1 and PARP2 enzymes. PARP1 and PARP2 are involved in repairing single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can result in double-strand DNA breaks. Cancer cells with defects in DNA repair pathways, such as BRCA1 and BRCA2 mutations, are unable to repair these breaks, leading to cell death.

Efectos Bioquímicos Y Fisiológicos

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide has been shown to be effective in inhibiting PARP activity in cancer cells. In preclinical studies, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide has demonstrated potent anti-tumor activity in a variety of cancer types, including breast, ovarian, and prostate cancer. In addition, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide is its potency and selectivity for PARP1 and PARP2 enzymes. This allows for effective inhibition of PARP activity in cancer cells. However, one limitation of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide is its short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several future directions for N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide research. One area of interest is the development of combination therapies that include N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide and other anti-cancer agents, such as chemotherapy and immunotherapy. Another area of interest is the development of biomarkers that can predict response to PARP inhibitors, including N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide. In addition, further studies are needed to determine the optimal dosing schedule and potential side effects of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide in clinical settings.

Métodos De Síntesis

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-nitroaniline with 2-chloro-4-(1H-benzimidazol-2-yl)-5-methylphenylamine, followed by reduction and acylation. The final product is obtained after purification through column chromatography.

Aplicaciones Científicas De Investigación

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide has been studied extensively for its potential in cancer treatment. PARP inhibitors, including N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide, have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA1 and BRCA2 mutations. These inhibitors work by blocking the PARP enzyme, which is involved in repairing DNA damage. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.

Propiedades

Nombre del producto

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide

Fórmula molecular

C22H19N3O

Peso molecular

341.4 g/mol

Nombre IUPAC

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide

InChI

InChI=1S/C22H19N3O/c1-14-6-5-7-17(12-14)22(26)25-18-11-10-16(13-15(18)2)21-23-19-8-3-4-9-20(19)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26)

Clave InChI

VWRQUCJWXCWJGK-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N3)C

SMILES canónico

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N3)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.